molecular formula C24H25N3O2 B2600071 [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone CAS No. 2379988-00-6

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone

Cat. No. B2600071
M. Wt: 387.483
InChI Key: DIMACFXTSDMQAE-UHFFFAOYSA-N
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Description

The compound appears to contain an azetidin-2-one (a type of β-lactam) and a benzimidazole moiety, both of which are common structures in medicinal chemistry . Azetidin-2-ones are known for their antimicrobial properties, while benzimidazoles have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of azetidin-2-ones and benzimidazoles. The lactam and phenyl rings are usually approximately co-planar, and the orientation of the lactam and the phenyl substituent is approximately orthogonal .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the azetidin-2-one and benzimidazole moieties. The lactam ring of the azetidin-2-one is susceptible to ring-opening reactions, while the benzimidazole ring can participate in a variety of reactions depending on the substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the azetidin-2-one and benzimidazole moieties would likely confer polarity and the potential for hydrogen bonding .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activity, potentially through the synthesis of analogs and investigation of their activity .

properties

IUPAC Name

[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-29-21-9-5-2-6-18(21)24(12-13-24)23(28)26-14-17(15-26)27-20-8-4-3-7-19(20)25-22(27)16-10-11-16/h2-9,16-17H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMACFXTSDMQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)N3CC(C3)N4C5=CC=CC=C5N=C4C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-1-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}-1H-1,3-benzodiazole

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